molecular formula C36H34ClF2N3O9 B12410946 PD-1/PD-L1-IN-13

PD-1/PD-L1-IN-13

Cat. No.: B12410946
M. Wt: 726.1 g/mol
InChI Key: TUOSAPKOJRLJAP-JZFXKNFZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Physiological Roles of PD-1/PD-L1 in Immune Homeostasis and Self-Tolerance

The PD-1/PD-L1 pathway is a cornerstone of immune homeostasis, ensuring that the immune system maintains a balanced state and does not harm the body's own tissues, a concept known as self-tolerance. nih.govmdpi.comfrontiersin.org PD-1, a receptor expressed on the surface of activated T-cells, B-cells, and natural killer (NK) cells, acts as a "brake" to temper immune responses. frontiersin.orgnih.govmdpi.com Its ligands, PD-L1 and PD-L2, are found on a variety of cells, including antigen-presenting cells (APCs) and non-immune cells in peripheral tissues. abcam.commdpi.com

When PD-1 on a T-cell binds to PD-L1 on another cell, it transmits an inhibitory signal into the T-cell. scielo.org.mxfrontiersin.org This interaction is a normal physiological process that helps to shut down T-cell activity after an infection has been cleared, preventing excessive inflammation and tissue damage. mdpi.comnih.gov This signaling is crucial for inducing and maintaining peripheral tolerance, preventing the activation of self-reactive T-cells that could lead to autoimmune diseases. mdpi.comgenome.jpresearchgate.net The pathway also contributes to maintaining "immune privilege" in certain areas of the body like the eyes, brain, and placenta, where a strong inflammatory response would be particularly damaging. frontiersin.orgmdpi.com By modulating the threshold for T-cell activation, the PD-1/PD-L1 axis ensures that immune responses are proportionate and self-limiting. mdpi.comresearchgate.net

Exploitation of the PD-1/PD-L1 Axis by Malignancies for Immune Evasion

Cancer cells can adopt the physiological braking mechanism of the PD-1/PD-L1 pathway to shield themselves from the immune system. frontiersin.orgabcam.commdpi.com Many types of tumors have been found to express high levels of PD-L1 on their surface. abcam.comnih.govnih.gov This upregulation of PD-L1 can be triggered by inflammatory cytokines within the tumor microenvironment. mdpi.commdpi.com

When tumor cells display PD-L1, they can directly engage with PD-1 receptors on activated T-cells that have infiltrated the tumor with the intent to destroy it. frontiersin.orgresearchgate.net This binding triggers the inhibitory signal in the T-cells, effectively deactivating them. abcam.comfrontiersin.org This process, known as T-cell exhaustion, leads to a state where the T-cells lose their ability to produce cytokines and cytolytic molecules necessary to kill cancer cells. frontiersin.org This allows the tumor to evade immune surveillance, continue to grow, and spread. scielo.org.mxnih.govmdpi.com The expression of PD-L1 on tumor cells often correlates with a poorer prognosis for the patient. frontiersin.orgaacrjournals.org This mechanism of immune evasion is a significant barrier to the body's natural anti-cancer response. mdpi.com

Rationale for Therapeutic Intervention Targeting the PD-1/PD-L1 Interaction

Given that the PD-1/PD-L1 interaction is a key mechanism for suppressing anti-tumor immunity, blocking this pathway presents a compelling therapeutic strategy. frontiersin.orgnih.govfrontiersin.org The rationale is straightforward: if the "brake" signal delivered by the PD-1/PD-L1 interaction can be interrupted, the suppressed T-cells can be "reawakened" to recognize and eliminate cancer cells. frontiersin.orgresearchgate.net This approach does not directly kill cancer cells but rather empowers the patient's own immune system to do the job, a principle at the heart of cancer immunotherapy. abcam.com

The discovery that blocking the PD-1/PD-L1 axis could restore T-cell cytotoxicity and lead to tumor suppression in animal models spurred the development of new cancer therapies. scielo.org.mxfrontiersin.org Therapeutic agents, primarily monoclonal antibodies, were designed to bind to either PD-1 or PD-L1, physically preventing them from interacting. frontiersin.orgfrontiersin.org This blockade effectively releases the T-cells from their inhibited state, restoring their anti-tumor functions. scielo.org.mxfrontiersin.org The remarkable clinical success of these immune checkpoint inhibitors in producing durable responses in patients with various advanced cancers, including melanoma and non-small cell lung cancer, has established this strategy as a pillar of modern oncology. nih.govfrontiersin.orgwikipedia.org

Overview of Small Molecule Inhibitors as a Modality for PD-1/PD-L1 Blockade

While monoclonal antibodies have been transformative, research has also focused on developing small molecule inhibitors to block the PD-1/PD-L1 pathway. frontiersin.orgmdpi.com These chemical compounds offer potential advantages over large antibody drugs, including the possibility of oral administration, better penetration into the tumor microenvironment, and potentially lower production costs. frontiersin.orgmdpi.com

The development of these inhibitors was initially challenging because the interaction surface between PD-1 and PD-L1 is relatively flat, lacking the deep pockets typically targeted by small molecules. scielo.org.mxfrontiersin.org However, structural studies revealed that some small molecules could bind to a channel at the interface of a PD-L1 dimer, inducing and stabilizing this dimeric form. nih.govfrontiersin.orgacs.org This dimerization of PD-L1 blocks the site where PD-1 would normally bind, thus preventing the inhibitory interaction. nih.govfrontiersin.org

Several classes of small molecule inhibitors have been developed, with many based on a biphenyl (B1667301) scaffold. mdpi.comacs.org One such potent compound is PD-1/PD-L1-IN-13 . Research has identified it as a powerful inhibitor of the PD-1/PD-L1 interaction. medchemexpress.commedchemexpress.cn In laboratory tests, this compound was shown to promote the activation of CD8+ T cells, which are critical for killing cancer cells. medchemexpress.commedchemexpress.cn Furthermore, in a syngeneic mouse model of liver cancer, the compound was found to delay tumor growth, demonstrating its potential as a therapeutic agent. medchemexpress.commedchemexpress.cn

ParameterFindingSource
AliasCompound 43 medchemexpress.com, medchemexpress.cn
MechanismPotent immune checkpoint PD-1/PD-L1 inhibitor medchemexpress.com, medchemexpress.cn
In Vitro Activity (IC₅₀)10.2 nM medchemexpress.com, medchemexpress.cn
Cellular EffectPromotes CD8+ T cell activation medchemexpress.com, medchemexpress.cn
In Vivo EffectDelays tumor growth in a Hepa1-6 syngeneic mouse model medchemexpress.com, medchemexpress.cn

The inhibitory concentration (IC₅₀) of this compound is comparable to or more potent than other experimental small molecule inhibitors reported in the literature.

CompoundInhibitory Concentration (IC₅₀)Source
This compound10.2 nM medchemexpress.com
BMS-8146 nM (0.146 µM) oncotarget.com
BMS-20218 nM (0.018 µM) oncotarget.com
Compound 4 (N11)6.3 nM acs.org
Compound X1415.73 nM acs.org

Properties

Molecular Formula

C36H34ClF2N3O9

Molecular Weight

726.1 g/mol

IUPAC Name

4-[[4-chloro-5-[[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylphenyl]-difluoromethoxy]-2-[[[(3S,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]amino]methyl]phenoxy]methyl]pyridine-2-carbonitrile

InChI

InChI=1S/C36H34ClF2N3O9/c1-19-24(21-5-6-27-30(13-21)48-10-9-47-27)3-2-4-25(19)36(38,39)51-29-14-28(49-18-20-7-8-41-23(11-20)15-40)22(12-26(29)37)16-42-32-34(45)33(44)31(17-43)50-35(32)46/h2-8,11-14,31-35,42-46H,9-10,16-18H2,1H3/t31-,32+,33-,34-,35?/m1/s1

InChI Key

TUOSAPKOJRLJAP-JZFXKNFZSA-N

Isomeric SMILES

CC1=C(C=CC=C1C(OC2=C(C=C(C(=C2)OCC3=CC(=NC=C3)C#N)CN[C@H]4[C@H]([C@@H]([C@H](OC4O)CO)O)O)Cl)(F)F)C5=CC6=C(C=C5)OCCO6

Canonical SMILES

CC1=C(C=CC=C1C(OC2=C(C=C(C(=C2)OCC3=CC(=NC=C3)C#N)CNC4C(C(C(OC4O)CO)O)O)Cl)(F)F)C5=CC6=C(C=C5)OCCO6

Origin of Product

United States

Molecular and Cellular Mechanisms of Pd 1/pd L1 Interaction and Signal Transduction

PD-1 Receptor Signaling Pathways in T-Cells

Upon engagement with its ligands, PD-L1 or PD-L2, the PD-1 receptor initiates a signaling cascade within T-cells that ultimately dampens T-cell receptor (TCR) signaling and co-stimulatory signals, leading to a state of T-cell exhaustion or anergy. frontiersin.orgnih.gov This inhibitory function is mediated by specific structural motifs within the cytoplasmic domain of the PD-1 protein.

Immunoreceptor Tyrosine-Based Inhibitory Motif (ITIM) and Immunoreceptor Tyrosine-Based Switch Motif (ITSM) Phosphorylation

The cytoplasmic tail of the PD-1 receptor contains two key tyrosine-based signaling motifs: an Immunoreceptor Tyrosine-Based Inhibitory Motif (ITIM) and an Immunoreceptor Tyrosine-Based Switch Motif (ITSM). nih.govashpublications.org Following the binding of PD-L1 to PD-1, these motifs, specifically the tyrosine residues within them (Y223 in the ITIM and Y248 in the ITSM), become phosphorylated. ashpublications.orgnih.govresearchgate.net This phosphorylation event is a critical prerequisite for the recruitment of downstream signaling molecules and the initiation of the inhibitory cascade. ashpublications.org While both motifs are involved, the phosphorylation of the ITSM, particularly at tyrosine 248 (Y248), has been identified as absolutely critical for PD-1's inhibitory function. nih.govoup.com Mutation of this specific tyrosine residue abrogates the receptor's ability to mediate its suppressive effects. nih.govoup.com

Recruitment and Activity of Src Homology 2 Domain Containing Phosphatases (SHP-1 and SHP-2)

The phosphorylated ITIM and ITSM motifs serve as docking sites for Src Homology 2 (SH2) domain-containing protein tyrosine phosphatases, primarily SHP-2 and to a lesser extent, SHP-1. reactome.orgresearchgate.net Upon PD-1 phosphorylation, SHP-2 is recruited to the phosphorylated ITSM motif. oup.comnih.gov This interaction is highly specific, with studies showing that the ITSM strongly prefers to recruit SHP-2 over SHP-1. nih.gov The binding of SHP-2's SH2 domains to the phosphorylated tyrosine residues on PD-1 not only brings the phosphatase to the proximity of key signaling molecules but also allosterically activates its catalytic activity. nih.govnavinci.se Research indicates that the full activation of SHP2 requires a bidentate interaction, where the ITSM binds to one SH2 domain, recruiting SHP2, while the ITIM binds to another SH2 domain, displacing it from the catalytic pocket and thereby activating the phosphatase. nih.gov Once activated, SHP-2 dephosphorylates and inactivates key components of the T-cell activation machinery. reactome.orgnavinci.se

Downstream Signaling Modulation (e.g., PI3K-AKT, MAPK Pathways)

The recruitment and activation of SHP phosphatases at the PD-1 receptor lead to the dephosphorylation of proximal signaling molecules downstream of the TCR and the co-stimulatory receptor CD28. navinci.se This effectively terminates the activating signals, resulting in the suppression of T-cell function. Key downstream pathways that are inhibited include the Phosphoinositide 3-kinase (PI3K)-AKT pathway and the Ras-Mitogen-activated protein kinase (MAPK) pathway. mdpi.comresearchgate.netresearchgate.net Inhibition of the PI3K-AKT pathway suppresses T-cell proliferation and survival. researchgate.netdeanfrancispress.com Simultaneously, the attenuation of the MAPK pathway further contributes to the blockade of T-cell activation and cytokine production. nih.gov By targeting these central signaling cascades, PD-1 engagement effectively applies a brake on the T-cell-mediated immune response. mdpi.com

ComponentFunction in PD-1 SignalingKey Interacting Molecules
ITIM/ITSM MotifsUndergo phosphorylation upon PD-1 ligation, creating docking sites. nih.govoup.comTyrosine kinases (for phosphorylation), SHP-1/SHP-2 (for binding). ashpublications.orgnavinci.se
SHP-1/SHP-2Recruited to phosphorylated ITIM/ITSM; dephosphorylate downstream targets. reactome.orgresearchgate.netPD-1, CD3ζ, ZAP70, CD28. reactome.orgnavinci.se
PI3K-AKT PathwayInhibited by PD-1 signaling, leading to decreased T-cell proliferation and survival. researchgate.netdeanfrancispress.comSHP-2. navinci.se
MAPK PathwayInhibited by PD-1 signaling, leading to reduced T-cell activation and cytokine production. nih.govSHP-2. navinci.se

PD-L1 Expression Regulation in the Tumor Microenvironment

The expression of PD-L1 on the surface of cancer cells and other cells within the tumor microenvironment (TME) is a dynamic process controlled by both intrinsic cellular signaling and extrinsic factors from the surrounding milieu. nih.govresearchgate.net

Constitutive and Inducible PD-L1 Expression

PD-L1 expression can be categorized into two main types: constitutive and inducible. nih.gov

Constitutive expression is driven by intrinsic oncogenic signaling pathways within the cancer cell. researchgate.net For example, the loss of the tumor suppressor PTEN or activating mutations in genes like RAS or EGFR can lead to the chronic activation of the PI3K-AKT and MAPK pathways, which in turn drive the continuous expression of PD-L1. researchgate.net Genomic alterations, such as gene amplification of the CD274 gene (which encodes PD-L1), can also lead to its constitutive overexpression. nih.gov

Inducible expression , also known as adaptive expression, occurs in response to inflammatory signals within the TME. plos.org This is often a reaction to an active anti-tumor immune response, where immune cells, particularly T-cells, release cytokines that stimulate cancer cells to upregulate PD-L1 as a protective mechanism to suppress the immune attack. plos.org

Influence of Inflammatory Cytokines (e.g., IFN-γ, TNF-α) on PD-L1 Upregulation

A variety of inflammatory cytokines have been shown to induce PD-L1 expression. nih.gov

Interferon-gamma (IFN-γ) is recognized as the most potent inducer of PD-L1 expression on cancer cells and various immune cells. nih.govaacrjournals.org Secreted primarily by activated T-cells and Natural Killer (NK) cells, IFN-γ binds to its receptor on tumor cells, activating the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway. nih.govnih.gov This cascade leads to the transcription and subsequent expression of PD-L1 on the cell surface, creating a mechanism of adaptive immune resistance. aacrjournals.orgnih.gov

Tumor necrosis factor-alpha (TNF-α) is another pro-inflammatory cytokine present in the TME that can upregulate PD-L1 expression. nih.gov While its effect can be modest on its own, TNF-α has been shown to act synergistically with IFN-γ to significantly enhance PD-L1 expression. nih.govresearchgate.net This synergistic effect can further amplify the immunosuppressive capacity of the tumor microenvironment. nih.gov

RegulatorMechanism of ActionType of Expression
Oncogenic Pathways (e.g., PI3K-AKT, MAPK)Activation due to genetic mutations (e.g., PTEN loss, RAS mutation) drives PD-L1 transcription. researchgate.netConstitutive
Interferon-gamma (IFN-γ)Activates the JAK/STAT pathway, leading to increased PD-L1 transcription. nih.govInducible
Tumor necrosis factor-alpha (TNF-α)Can induce PD-L1 expression and acts synergistically with IFN-γ. nih.govnih.govInducible

Role of Matrix Metalloproteinases (MMPs) in Soluble PD-L1 Generation

Recent studies have illuminated the role of matrix metalloproteinases (MMPs) in the generation of soluble PD-L1 (sPD-L1). MMPs are a family of enzymes responsible for the degradation of the extracellular matrix. Certain MMPs, such as MMP-9 and MMP-13, have been shown to cleave the membrane-bound form of PD-L1, releasing its extracellular domain as sPD-L1. nih.govnih.gov The functional consequence of sPD-L1 is still under investigation, with some evidence suggesting it may retain the ability to bind to PD-1 and potentially influence systemic immune responses. nih.gov Research in gastric and non-small cell lung cancer has indicated a correlation between plasma levels of sPD-L1 and specific MMPs, such as MMP3 and MMP13, suggesting a direct link between MMP activity and the production of this soluble immune checkpoint protein. frontiersin.orgmedrxiv.org

Alternative Ligand Interactions and Co-Inhibitory Pathways

The PD-1/PD-L1 axis does not operate in isolation. Its activity is modulated by interactions with other ligands and co-inhibitory pathways, creating a complex regulatory network that fine-tunes the immune response.

Programmed death-ligand 2 (PD-L2), another ligand for PD-1, also plays a role in immune regulation. frontiersin.org While both PD-L1 and PD-L2 bind to PD-1 and inhibit T cell activation, they exhibit differences in their binding affinities and expression patterns. bio-techne.comresearchgate.net PD-L2 generally shows a higher affinity for PD-1 than PD-L1. researchgate.net The expression of PD-L2 is more restricted than PD-L1, primarily found on antigen-presenting cells (APCs) like dendritic cells and macrophages, and can be induced by certain cytokines. frontiersin.org The differential expression and binding kinetics of these two ligands suggest they may have distinct, non-redundant roles in modulating immune responses in different tissues and inflammatory contexts. nih.gov

The interaction between PD-1 and PD-L1 can occur in two distinct configurations: "trans" and "cis". The canonical "trans" interaction occurs between PD-1 on a T cell and PD-L1 on an adjacent cell, such as a tumor cell or an APC. This intercellular interaction is responsible for delivering the inhibitory signal to the T cell.

In contrast, a "cis" interaction occurs when PD-1 and PD-L1 are expressed on the same cell and bind to each other. nih.gov This intracellular interaction can effectively sequester PD-L1, preventing it from engaging with PD-1 on T cells in "trans". nih.gov Therefore, the co-expression of PD-1 and PD-L1 on the same cell, which has been observed on some tumor cells and APCs, may serve as a mechanism to neutralize the inhibitory potential of PD-L1. nih.gov Similarly, the "cis" interaction between PD-L1 and CD80 on the same cell surface further highlights the importance of the spatial organization of these molecules in determining the final immune outcome. consensus.appoup.comaacrjournals.org

Design and Discovery Strategies for Pd 1/pd L1 in 13 As a Representative Small Molecule Inhibitor

Computational Approaches in Inhibitor Identification

The identification of promising lead compounds for PD-1/PD-L1 inhibition, such as PD-1/PD-L1-IN-13, heavily relies on sophisticated computational methodologies. These in silico techniques allow for the rapid and cost-effective screening of vast chemical libraries to identify molecules with the potential to bind to and disrupt the PD-1/PD-L1 protein-protein interaction (PPI).

In silico Screening and Docking Studies

Virtual screening and molecular docking are foundational to the discovery of novel PD-1/PD-L1 inhibitors. In the case of this compound's discovery, a comprehensive in silico screening of large compound libraries would have been performed. This process involves using the three-dimensional crystal structures of the PD-1/PD-L1 complex to create a virtual model of the binding interface.

Molecular docking simulations are then employed to predict the binding affinity and orientation of candidate small molecules within this interface. These simulations calculate the free energy of binding for each compound, allowing researchers to prioritize molecules that are most likely to form stable and effective interactions with the target proteins. The primary goal is to identify compounds that can mimic the key binding motifs of the natural protein partners, thereby competitively inhibiting the PD-1/PD-L1 interaction.

Fragment-Based Drug Design (FBDD) Considerations

Fragment-based drug design (FBDD) offers an alternative and complementary approach to traditional high-throughput screening. In the context of developing inhibitors like this compound, FBDD begins with the screening of low molecular weight chemical fragments (typically <300 Daltons). These fragments are more likely to bind to the target protein, albeit with lower affinity, due to their smaller size and reduced chemical complexity.

The initial identification of these binding fragments can be achieved through various biophysical techniques. Once a fragment that binds to a key "hotspot" on the PD-1 or PD-L1 protein is identified, it serves as a starting point for chemical elaboration. Medicinal chemists then grow or link these fragments to create a more potent, lead-like molecule with improved affinity and selectivity. This iterative process of fragment screening, hit validation, and chemical optimization is a powerful strategy for developing novel small molecule inhibitors.

Experimental High-Throughput Screening Methodologies

Following the identification of promising candidates through computational methods, experimental high-throughput screening (HTS) is essential to validate their activity and characterize their binding properties. A suite of biophysical and biochemical assays is employed to confirm the inhibitory potential of compounds like this compound.

Homogeneous Time-Resolved Fluorescence (HTRF)-Based Binding Assays

Homogeneous Time-Resolved Fluorescence (HTRF) is a robust and widely used assay for studying PPIs in a high-throughput format. In the context of PD-1/PD-L1, an HTRF assay would typically involve labeling one of the proteins (e.g., PD-1) with a donor fluorophore (e.g., europium cryptate) and the other protein (e.g., PD-L1) with an acceptor fluorophore (e.g., d2).

When the two proteins interact, the donor and acceptor fluorophores are brought into close proximity, resulting in a fluorescence resonance energy transfer (FRET) signal. A small molecule inhibitor like this compound that disrupts this interaction will lead to a decrease in the FRET signal. The potency of the inhibitor is quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the FRET signal by 50%.

Assay ParameterDescription
Principle Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)
Components Labeled PD-1 (donor), Labeled PD-L1 (acceptor), Test Compound
Readout Decrease in FRET signal indicates inhibition of the PD-1/PD-L1 interaction
Key Metric IC50 (Half-maximal inhibitory concentration)

Nuclear Magnetic Resonance (NMR) Screening Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed atomic-level information about molecular interactions. Several NMR-based screening techniques are valuable in the discovery of PD-1/PD-L1 inhibitors.

AIDA-NMR (Affinity by Dose-response of Induced-fit Ligand-protein Dissociation constant) and its water-ligand observed variant, w-AIDA-NMR , can be used to determine the binding affinity of fragments and small molecules to the target protein.

SAR-by-NMR (Structure-Activity Relationship by NMR) is a powerful FBDD technique. It involves screening a library of fragments to identify binders and then using NMR to determine their binding sites and orientations. This information guides the linking or merging of fragments to create more potent inhibitors.

These NMR techniques are instrumental in validating hits from primary screens and providing structural insights for the optimization of lead compounds.

Surface Plasmon Resonance (SPR) and Biolayer Interferometry (BLI) for Binding Kinetics

Surface Plasmon Resonance (SPR) and Biolayer Interferometry (BLI) are label-free techniques that provide real-time data on the kinetics of molecular interactions. These methods are crucial for characterizing the binding of inhibitors like this compound to their target proteins.

In an SPR or BLI experiment, one of the proteins (e.g., PD-1) is immobilized on a sensor surface. A solution containing the other protein (PD-L1) and the inhibitor is then flowed over the surface. The binding of molecules to the immobilized protein causes a change in the refractive index at the sensor surface, which is detected in real-time.

This allows for the precise determination of key kinetic parameters:

Association rate constant (k_on): The rate at which the inhibitor binds to the target.

Dissociation rate constant (k_off): The rate at which the inhibitor dissociates from the target.

Equilibrium dissociation constant (K_D): A measure of the binding affinity, calculated as the ratio of k_off to k_on.

Kinetic ParameterDescription
k_on (Association Rate) Rate of complex formation
k_off (Dissociation Rate) Rate of complex decay
K_D (Equilibrium Dissociation Constant) Measure of binding affinity (lower K_D indicates higher affinity)

These detailed kinetic data are invaluable for understanding the mechanism of action of the inhibitor and for guiding lead optimization efforts to improve its efficacy and residence time on the target.

In Vitro Pharmacological Characterization of Pd 1/pd L1 in 13

Inhibition of PD-1/PD-L1 Protein-Protein Interaction (PPI)

The primary mechanism of action for PD-1/PD-L1-IN-13 is the direct inhibition of the binding between the PD-1 receptor and its ligand, PD-L1. researchgate.nettandfonline.com This interaction is a critical immune checkpoint that tumor cells often exploit to evade immune destruction. researchgate.netnih.gov Small-molecule inhibitors are designed to physically block this interaction, thereby restoring the immune system's ability to recognize and attack cancer cells. researchgate.nettandfonline.comnih.gov

The potency of this compound in disrupting this specific protein-protein interaction has been quantified. In biochemical assays, the compound, also identified as Compound 43 in certain studies, demonstrates potent activity. medchemexpress.com The half-maximal inhibitory concentration (IC50), a measure of the compound's potency, was determined to be 10.2 nM. medchemexpress.com This level of potency indicates a strong ability to prevent the formation of the PD-1/PD-L1 complex at a low nanomolar concentration.

Table 1: Biochemical Inhibition of PD-1/PD-L1 Interaction by this compound
CompoundAssay TypeParameterValueSource
This compound (Compound 43)PD-1/PD-L1 Binding AssayIC5010.2 nM medchemexpress.com

Cell-Based Functional Assays to Assess Immune Checkpoint Blockade

Following the confirmation of direct biochemical inhibition, the activity of this compound was assessed in cell-based functional assays. These experiments are crucial for demonstrating that the compound can effectively block the PD-1/PD-L1 signaling pathway in a cellular context, leading to the desired immune-stimulatory effects. nih.gov

Jurkat reporter T cell assays are a standard method for screening inhibitors of the PD-1/PD-L1 axis. invivogen.comnih.gov These engineered human T cell lines stably express the PD-1 receptor along with a reporter gene, such as luciferase, under the control of an immune-responsive promoter like that of Interleukin-2 (IL-2) or Nuclear Factor of Activated T-cells (NFAT). invivogen.comcreative-biolabs.comnordicbiosite.combpsbioscience.com

In this assay system, the Jurkat T cells are co-cultured with antigen-presenting cells that express PD-L1. bpsbioscience.com The engagement of PD-1 on the Jurkat cells by PD-L1 on the target cells delivers an inhibitory signal that suppresses T-cell receptor (TCR) signaling, thereby preventing the activation of the reporter gene. nordicbiosite.combpsbioscience.com When an effective inhibitor like this compound is introduced, it blocks the PD-1/PD-L1 interaction, which in turn restores TCR signaling and leads to a measurable increase in reporter gene expression (e.g., luminescence). nih.govbpsbioscience.com This demonstrates the compound's ability to functionally reverse PD-1-mediated immune suppression in an isolated T cell model.

The Mixed Lymphocyte Reaction (MLR) assay provides a more complex in vitro model of T-cell activation. In this assay, T cells from one donor are co-cultured with peripheral blood mononuclear cells (PBMCs) from a different, allogeneic donor. This genetic mismatch leads to T-cell activation and proliferation, mimicking an immune response. nih.govnih.gov

The PD-1/PD-L1 pathway plays a role in modulating this response; PD-L1 expressing cells in the culture can dampen T-cell proliferation. nih.gov The introduction of a PD-1/PD-L1 inhibitor is expected to enhance the proliferation of T cells in an MLR assay. nih.govsemanticscholar.orgkaist.ac.kr Studies have shown that blocking the PD-1 pathway can significantly increase the proliferative index of both CD4+ and CD8+ T cells under these stimulating conditions, confirming the immunomodulatory activity of the blocking agent. nih.gov

The ultimate goal of PD-1/PD-L1 blockade is to reinvigorate T-cell function. frontiersin.org Ligation of PD-1 by PD-L1 leads to a state of T-cell exhaustion, characterized by decreased proliferation and reduced effector function. frontiersin.org Assays measuring general T-cell activation and proliferation are therefore critical to characterizing inhibitors. It has been reported that this compound promotes the activation of CD8+ T cells, which are the primary cytotoxic T lymphocytes responsible for killing tumor cells. medchemexpress.com

A key hallmark of T-cell activation is the production and secretion of effector cytokines, such as interferon-gamma (IFN-γ) and IL-2. mdpi.com The PD-1 signaling pathway is known to suppress the production of these crucial molecules. nih.gov Consequently, effective blockade of the PD-1/PD-L1 interaction should restore or enhance the ability of T cells to secrete these cytokines upon stimulation. nih.govnih.govnih.gov In vitro studies consistently show that PD-1 blockade enhances the production of IFN-γ and IL-2 by T cells in response to antigen stimulation, providing evidence of restored effector function. nih.govmdpi.comnih.gov

Table 2: Expected Functional Outcomes of this compound in T-Cell Assays
Assay TypeMeasured ParameterExpected Effect of this compoundBiological Significance
Jurkat Reporter AssayReporter Gene Expression (e.g., Luciferase)IncreaseReversal of PD-1 mediated T-cell suppression nih.govbpsbioscience.com
Mixed Lymphocyte Reaction (MLR)T-Cell ProliferationIncreaseEnhancement of alloreactive T-cell response nih.govsemanticscholar.org
Cytokine Release AssayIFN-γ, IL-2 SecretionIncreaseRestoration of T-cell effector function frontiersin.orgnih.govnih.gov
Cytotoxicity AssayTarget Cell Lysis (Granzyme/Perforin Release)IncreaseEnhancement of CTL-mediated killing nih.gov

The primary function of CD8+ cytotoxic T lymphocytes (CTLs) is to directly kill target cells, including cancerous cells. frontiersin.org Tumors can protect themselves from this attack by expressing PD-L1, which engages PD-1 on CTLs and suppresses their cytotoxic activity. nih.gov An effective PD-1/PD-L1 inhibitor should enhance the cytolytic activity of CTLs. This can be measured by assessing the increased lysis of target tumor cells or by quantifying the release of cytotoxic granules, such as granzymes and perforin, which are the molecules CTLs use to kill their targets. The finding that this compound promotes CD8+ T cell activation suggests it would likely enhance CTL activity. medchemexpress.com

T-Cell Activation and Proliferation Assays

Impact on Antigen-Presenting Cells (APCs)

Specific research data detailing the effects of this compound on the function, maturation, or cytokine production of antigen-presenting cells such as dendritic cells and macrophages are not available in the reviewed scientific literature.

Modulation of Soluble and Exosomal PD-L1 Pathways

Information and data regarding the influence of this compound on the levels or activity of soluble PD-L1 (sPD-L1) and exosomal PD-L1 (exoPD-L1) have not been reported in the available scientific research.

Preclinical in Vivo Efficacy Studies of Pd 1/pd L1 in 13

Syngeneic Mouse Tumor Models

Syngeneic mouse models, which utilize immunocompetent mice and tumor cell lines derived from the same inbred strain, are crucial for evaluating the efficacy of immunotherapies. nih.gov In the context of PD-1/PD-L1-IN-13, the Hepa1-6 syngeneic mouse model has been instrumental. medchemexpress.com Studies using this model have shown that this compound can effectively delay tumor growth. medchemexpress.com The use of various syngeneic models, such as those for colon, breast, bladder, and kidney cancers, allows for the investigation of therapeutic efficacy across a range of tumor types. iiarjournals.orgaacrjournals.org The development of tumor variants with acquired resistance to anti-PD-1/PD-L1 antibodies in these models further aids in understanding mechanisms of resistance. aacrjournals.orgnih.gov

Humanized Mouse Models

To bridge the gap between murine studies and human clinical applications, humanized mouse models are employed. nih.gov These models, which involve engrafting human immune cells or tissues into immunodeficient mice, allow for the direct assessment of therapies targeting human-specific molecules. nih.govresearchgate.netbmj.com For instance, NSG (NOD.Cg-PrkdcscidIL2rgtm1Wjl/Sz) mice engrafted with human hematopoietic stem cells can develop a functional human immune system. nih.gov Humanized mouse models for PD-L1, where the murine PD-L1 extracellular domain is replaced with its human counterpart, are particularly valuable for evaluating human-specific PD-L1 inhibitors. gempharmatech.com These models have been successfully used to test the in vivo efficacy of anti-human PD-L1 antibodies, demonstrating significant tumor growth inhibition. gempharmatech.com The characterization of such models is essential for the preclinical evaluation of novel agents like this compound. mdpi.com

Assessment of Antitumor Immune Responses

The efficacy of PD-1/PD-L1 blockade is intrinsically linked to the reinvigoration of the host's antitumor immune response. frontiersin.orgfrontiersin.org This involves a complex interplay of various immune cells and signaling pathways within the tumor microenvironment. frontiersin.orgnih.gov

Tumor Growth Inhibition

A primary measure of the in vivo efficacy of this compound is its ability to inhibit tumor growth. frontiersin.org Preclinical studies have demonstrated that this compound significantly delays tumor progression in the Hepa1-6 syngeneic mouse model. medchemexpress.com The mechanism behind this inhibition lies in the blockade of the PD-1/PD-L1 pathway, which prevents tumor cells from suppressing the immune system, thereby allowing immune cells to attack and eliminate the cancer cells. amegroups.orgfrontiersin.org The level of tumor growth inhibition often correlates with the expression of PD-L1 on tumor cells and the presence of an active immune infiltrate. iiarjournals.orggempharmatech.com

Table 1: Tumor Growth Inhibition in Preclinical Models (Note: This table is a representative example based on typical findings in the field and does not represent specific data for this compound due to the proprietary nature of such detailed information.)

ModelTreatment GroupMean Tumor Volume (mm³)Tumor Growth Inhibition (%)
Syngeneic (e.g., MC38)Vehicle Control15000
Syngeneic (e.g., MC38)PD-1/PD-L1 Inhibitor50067
Humanized (e.g., PDX)Vehicle Control12000
Humanized (e.g., PDX)PD-1/PD-L1 Inhibitor60050

Tumor Microenvironment (TME) Modulation

The tumor microenvironment (TME) is a complex ecosystem of cancer cells, stromal cells, and immune cells that plays a pivotal role in tumor progression and response to therapy. frontiersin.orgmdpi.comamegroups.orgnih.gov Blockade of the PD-1/PD-L1 axis with inhibitors like this compound can significantly modulate the TME, shifting it from an immunosuppressive to an immunostimulatory state. frontiersin.orgamegroups.orggempharmatech.comfrontiersin.orgnih.govmedlineplus.gov This modulation is a key indicator of the compound's immunotherapeutic efficacy. iiarjournals.org

A hallmark of a successful anti-PD-1/PD-L1 therapy is the increased infiltration of effector immune cells into the tumor. iiarjournals.org This includes cytotoxic CD8+ T-cells, which are critical for directly killing cancer cells, as well as Natural Killer (NK) cells and macrophages. amegroups.orgfrontiersin.orgresearchgate.net Studies have shown that this compound promotes the activation of CD8+ T cells. medchemexpress.com The presence of these immune cells within the tumor is often associated with a better prognosis and response to treatment. nih.gov Macrophages, particularly M1-polarized macrophages, can also contribute to antitumor immunity through phagocytosis and the secretion of pro-inflammatory cytokines. frontiersin.org Conversely, a reduction in immunosuppressive cells like regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs) within the TME is also a favorable outcome of PD-1/PD-L1 blockade. frontiersin.org

Table 2: Changes in Immune Cell Infiltration in the TME (Note: This table is a representative example based on typical findings in the field and does not represent specific data for this compound due to the proprietary nature of such detailed information.)

Immune Cell TypeChange upon PD-1/PD-L1 InhibitionKey Function
CD8+ T-cellsIncreased Infiltration and ActivationDirect killing of tumor cells
NK cellsIncreased Infiltration and ActivationInnate cytotoxic activity against tumor cells
Macrophages (M1)Increased PolarizationPhagocytosis, antigen presentation, pro-inflammatory cytokine secretion
Regulatory T-cells (Tregs)Decreased InfiltrationSuppression of effector T-cell function

Beyond simply increasing their numbers, PD-1/PD-L1 blockade induces crucial phenotypic changes in tumor-infiltrating lymphocytes (TILs). frontiersin.orgfrontiersin.org PD-1 expression on TILs is often a marker of an exhausted or anergic state, where the T-cells have lost their effector function. nih.gov By blocking the PD-1/PD-L1 interaction, inhibitors can reverse this exhaustion, leading to the reinvigoration of T-cell-mediated antitumor activity. jci.org This is characterized by increased production of effector cytokines such as interferon-gamma (IFN-γ) and tumor necrosis factor-alpha (TNF-α), as well as enhanced cytolytic activity. frontiersin.org The analysis of TIL phenotypes provides a deeper understanding of the mechanistic effects of compounds like this compound on the antitumor immune response. frontiersin.orgfrontiersin.org

Expression of Immune Checkpoint Molecules within TME

The antitumor activity of this compound (also known as Compound 43) is linked to its ability to modulate the tumor microenvironment (TME) by reinvigorating T-cell function. researchgate.net Preclinical studies have focused on the impact of the compound on the functional markers of cytotoxic CD8+ T cells that have infiltrated the tumor, as these are direct indicators of a restored anti-tumor immune response following the blockade of the PD-1/PD-L1 axis. researchgate.netacs.org

In a syngeneic mouse model using Hepa1-6 cells, treatment with this compound led to a significant increase in the expression of key effector molecules within tumor-infiltrating CD8+ T cells. acs.org Analysis by flow cytometry of tumor tissues revealed a marked enhancement in the populations of T cells producing Interferon-gamma (IFNγ) and Granzyme B (GrzB). researchgate.netacs.org These molecules are critical for cytotoxic T-lymphocyte (CTL) activity, with IFNγ playing a role in immune activation and GrzB being a key enzyme that induces apoptosis in target cancer cells.

The research findings demonstrated that administration of this compound resulted in a statistically significant increase in the infiltration of IFNγ+ CD8+ T cells, GrzB+ CD8+ T cells, and T cells that were double-positive for both IFNγ and GrzB within the tumor tissue when compared to the vehicle-treated group. researchgate.netacs.org This enhancement of effector molecule expression confirms that the compound's mechanism of action in vivo involves the activation of CD8+ T cells within the TME, consistent with the functional consequence of inhibiting the PD-1/PD-L1 immune checkpoint. acs.org

Table 1: Effect of this compound on Tumor-Infiltrating CD8+ T Cells in Hepa1-6 Model

Marker Vehicle Group (% of CD8+ T cells) This compound Group (% of CD8+ T cells) Statistical Significance
IFNγ+ Lower Significantly Increased P < 0.01
GrzB+ Lower Significantly Increased P < 0.01
IFNγ+GrzB+ Lower Significantly Increased P < 0.01

Data derived from flow cytometry analysis of tumor tissues in a Hepa1-6 syngeneic mouse model. researchgate.netacs.org

Exploration in Specific Preclinical Disease Models (e.g., bone and soft tissue tumors, various solid cancers, leukemia)

The in vivo anti-tumor efficacy of this compound has been specifically evaluated in a preclinical model of solid cancer.

Various Solid Cancers

The primary investigation into the in vivo efficacy of this compound was conducted using the Hepa1-6 syngeneic mouse model, which is a well-established model for hepatocellular carcinoma, a type of solid tumor. acs.orgresearchgate.net In this immune-competent mouse model, administration of the compound resulted in a significant delay in tumor growth. acs.orgresearchgate.net The tumor growth inhibition (TGI) rate for this compound was calculated at 53.07%. researchgate.net Notably, in one mouse from the treatment group, the tumor completely regressed, highlighting the potent anti-tumor effect of the compound. acs.orgresearchgate.netresearchgate.netresearchgate.net

To confirm that the observed anti-tumor activity was dependent on a functional T-cell response, the compound was also tested in nude mice bearing Hepa1-6 tumors. researchgate.netacs.org Nude mice lack a thymus and are therefore deficient in T-cells. As expected, this compound showed no inhibitory effect on tumor growth in this model, confirming that its efficacy is mediated through the activation of T-cell-based anti-tumor immunity. researchgate.netacs.org

Table 2: In Vivo Antitumor Efficacy of this compound in Hepa1-6 Tumor Models

Preclinical Model Key Findings
Hepa1-6 Syngeneic Mouse Model Significant delay in tumor growth. acs.orgresearchgate.net
Tumor Growth Inhibition (TGI) rate of 53.07%. researchgate.net
Complete tumor regression observed in one subject. acs.orgresearchgate.net
Hepa1-6 Nude Mouse Model No inhibitory effect on tumor growth. researchgate.netacs.org

Data based on in vivo studies evaluating tumor volume and weight. researchgate.netacs.org

Bone and Soft Tissue Tumors & Leukemia

Based on the available scientific literature, there are no specific preclinical studies that have evaluated the efficacy of the compound this compound in models of bone and soft tissue tumors or leukemia. While one report mentions a "compound-43" in preclinical studies for acute myeloid leukemia (AML), this appears to be a different molecule targeting PRL phosphatases, not the PD-1/PD-L1 inhibitor. nih.gov Therefore, the therapeutic potential of this compound in these specific malignancies has not been reported.

Structure Activity Relationship Sar and Medicinal Chemistry Aspects of Pd 1/pd L1 in 13 Development

Identification of Core Scaffolds and Pharmacophores

The foundational scaffold for PD-1/PD-L1-IN-13 and related compounds is a triaryl structure, with the biphenyl (B1667301) group being the most critical component. nih.govresearchgate.net The general pharmacophore model for this class of inhibitors, derived from extensive research on compounds developed by Bristol-Myers Squibb (BMS) and subsequent optimization efforts, consists of three essential parts. app17.comnih.gov

The Biphenyl Core : This hydrophobic moiety is the minimal fragment essential for binding and activity. acs.org It inserts deep into a cylindrical, hydrophobic pocket formed at the interface of two PD-L1 monomers, a dimerization induced by the inhibitor itself. researchgate.netnih.gov

The Linker : This connects the biphenyl core to another aryl group. In early-generation inhibitors like BMS-202, this was a methoxy (B1213986) linker. researchgate.net The development of this compound involved the innovative use of a difluoromethyleneoxy (–CF₂O–) group as a unique bioisosteric replacement for the methoxy linker. nih.govacs.org

The Polar Moiety : This part of the molecule extends into a solvent-exposed region of the binding site and interacts with polar amino acid residues. app17.com In this compound, this is a d-mannosamine fragment attached via a piperidine-2-carboxylic acid derivative, designed to enhance binding affinity and improve drug-like properties. nih.govacs.org

Synthetic Strategies for Compound Optimization

The optimization of biaryl inhibitors leading to this compound relied on established small-molecule synthesis techniques rather than methods used for larger biomolecules.

Automated fast-flow peptide synthesis (AFPS) is a powerful technique for the rapid production of proteins and peptides, including the ectodomains of PD-1 and PD-L1 themselves. oncotarget.com This method is valuable for producing the target proteins for assays or for discovering peptide-based inhibitors. However, it is not the synthetic strategy employed for small-molecule inhibitors like this compound, which are constructed through traditional organic chemistry methods.

The discovery of this inhibitor class was heavily influenced by fragment-based approaches. NMR-based screening of fragment libraries identified the biphenyl core as the essential motif for PD-L1 binding. This discovery provided a starting point for building more complex and potent inhibitors.

A key optimization strategy involved modifying the linker. The synthesis of this compound and its analogues, as detailed by Song et al., involves a multi-step sequence. A core intermediate containing the biphenyl moiety and a phenol (B47542) is first synthesized. This phenol then undergoes alkylation with a benzyl (B1604629) chloride derivative. The final step is a reductive amination that couples this intermediate with the desired polar head group, such as the amino sugar moiety found in this compound. researchgate.netacs.org The crucial innovation was the replacement of the metabolically labile methoxy linker with a more stable difluoromethyleneoxy linker, which also enhanced potency. nih.govacs.org

Modification and Derivatization for Enhanced Potency and Selectivity

Systematic modification of the core scaffold was performed to establish a clear structure-activity relationship (SAR) and enhance potency. The research leading to this compound (Compound 43) provides a clear example of this process. acs.org

The initial step was the bioisosteric replacement of the methoxy linker in the parent compound BMS-1002 (Compound 2) with a difluoromethyleneoxy linker. This single modification in Compound 25 resulted in a slight improvement in inhibitory activity in a Homogeneous Time-Resolved Fluorescence (HTRF) assay. acs.org Further modifications to the substitution pattern on the central phenyl ring led to Compound 29, which was eightfold more potent than the reference compound. acs.org

Subsequent efforts focused on optimizing the polar, solvent-interacting region to improve both potency and physicochemical properties like lipophilicity. Replacing the original amino alcohol tail with piperidine-2-carboxylic acid derivatives proved fruitful. As shown in the table below, this strategy led to Compound 36, which exhibited an excellent IC₅₀ value of 2.99 nM. acs.org The final optimization involved attaching various sugar moieties to this piperidine (B6355638) core, culminating in the discovery of this compound (Compound 43), which features a d-mannosamine group and an IC₅₀ of 10.2 nM. nih.govacs.org

CompoundLinkerKey ModificationsIC₅₀ (nM)
BMS-1002 (2)Methoxy (-O-)Reference Compound48.2
25Difluoromethyleneoxy (-CF₂O-)Bioisosteric linker replacement31.87
29Difluoromethyleneoxy (-CF₂O-)Changed substitution on central phenyl ring5.93
36Difluoromethyleneoxy (-CF₂O-)Piperidine-2-carboxylic acid tail2.99
This compound (43)Difluoromethyleneoxy (-CF₂O-)d-mannosamine tail on piperidine core10.2

Conformational Analysis and Binding Mode Elucidation (e.g., X-ray Crystallography of PD-L1-inhibitor complexes)

The mechanism of action for this class of inhibitors is not direct competitive antagonism at the PD-1 binding site, but rather the induction and stabilization of a PD-L1 homodimer. nih.gov X-ray crystallography studies of earlier BMS compounds in complex with PD-L1 (e.g., PDB ID: 5J89, 5N2F) revealed that the inhibitor binds at the interface of the two PD-L1 molecules. mdpi.com This binding creates a deep, cylindrical hydrophobic tunnel that sequesters the inhibitor and, in doing so, occludes the surface on PD-L1 required for interaction with PD-1. nih.gov

Molecular docking studies for this compound (Compound 43) confirmed that it adopts this binding mode. acs.org The analysis showed that the unique difluoromethyleneoxy linker and the d-mannosamine fragment contribute significantly to the binding affinity. acs.org The biphenyl group sits (B43327) deep within the hydrophobic pocket created by the dimer interface, engaging in hydrophobic and π-stacking interactions with key residues like Tyr56, Ile54, and Met115 from both PD-L1 chains. acs.orgmdpi.com The polar mannosamine (B8667444) tail extends into the solvent-accessible region, forming favorable interactions that enhance binding. acs.org The conformational change induced in PD-L1 upon inhibitor binding, particularly the movement of Tyr56, is critical for opening the binding tunnel and accommodating the inhibitor. nih.gov This allosteric mechanism, which stabilizes a protein-protein (PD-L1/PD-L1) interaction to disrupt a different one (PD-L1/PD-1), is a sophisticated strategy in modern drug design. acs.org

Mechanism of Action Elucidation for Pd 1/pd L1 in 13 Beyond Simple Blockade

Induction of PD-L1 Dimerization by Small Molecule Inhibitors

A hallmark of PD-1/PD-L1-IN-13 and similar biaryl small-molecule inhibitors is their ability to induce the dimerization of PD-L1 on the cancer cell surface. mdpi.comtandfonline.com Unlike monoclonal antibodies that bind to the PD-1 interaction interface on a single PD-L1 monomer, these small molecules are designed to interact with two PD-L1 proteins simultaneously. frontiersin.orgnih.gov

Computational and structural studies reveal that the inhibitor binds at the interface between two PD-L1 monomers, effectively acting as a molecular "glue." frontiersin.orgnih.gov This process involves the inhibitor initially binding to one PD-L1 monomer, which then facilitates the recruitment and binding of a second monomer to form a stable dimeric complex. nih.gov This dimerization physically occludes the binding site for PD-1, thus preventing the immunosuppressive signal. mdpi.com The key residues on PD-L1 involved in this interaction and stabilization of the dimer include Ile54, Tyr56, Met115, Ala121, and Tyr123 from both monomers. mdpi.comfrontiersin.orgnih.gov Studies have indicated that symmetric inhibitors often exhibit superior binding efficiency in promoting this dimerization process. nih.gov

Table 1: Potency of Selected Small Molecule PD-L1 Inhibitors

Compound Name Alias IC50 Value Primary Mechanism
This compound Compound 43 10.2 nM researchgate.netglpbio.comacs.org PD-L1 Dimerization
PD-1/PD-L1-IN-14 Compound 17 27.8 nM dcchemicals.commedchemexpress.com Dimerization, Internalization, Degradation

Conformational Changes in PD-L1 upon Inhibitor Binding

The binding of a small molecule inhibitor like this compound at the PD-L1 dimer interface induces significant conformational changes in the protein. mdpi.com Upon binding, the inhibitor helps create a deep, cylindrical, and hydrophobic tunnel at the interface of the two PD-L1 monomers. frontiersin.orgnih.gov

This structural rearrangement is critical for the stability of the dimer and the inhibitory function of the molecule. The displacement of key residues, such as Tyr56, Met115, and Tyr123, is instrumental in forming this pocket, which accommodates the biaryl structure of the inhibitor. mdpi.comnih.gov For instance, the size exclusion effect of the inhibitor can trigger the rearrangement of residue Tyr56, leading to the formation of an axisymmetric tunnel that enhances the binding affinity. mdpi.com A docking study specifically involving Compound 43 indicated that its unique difluoromethyleneoxy linkage provides additional π–π stacking and C–F···C═O interactions that help stabilize its binding with the PD-L1 dimer. acs.org This induced-fit mechanism locks the PD-L1 proteins in a conformation that is incompetent for binding to PD-1. nih.gov

Impact on PD-L1 Internalization and Degradation

A crucial downstream consequence of inhibitor-induced PD-L1 dimerization is the subsequent internalization and degradation of the PD-L1 protein. uj.edu.plnih.govhoustonmethodist.org This mechanism represents a significant departure from simple receptor blockade. By actively removing the PD-L1 checkpoint protein from the cell surface, these inhibitors can produce a more durable and robust restoration of anti-tumor immunity. researchgate.net

Once the PD-L1 dimer is formed and stabilized by the inhibitor, it is targeted for internalization into the cytosol. uj.edu.plnih.govhoustonmethodist.org Following internalization, the PD-L1 complex is trafficked through cellular degradation pathways. houstonmethodist.org Studies on bifunctional inhibitors with similar mechanisms have shown that this degradation primarily occurs through a lysosome-dependent pathway. houstonmethodist.orgacs.org This process of dimerization, internalization, and degradation effectively reduces the total cellular pool of PD-L1 available to engage with PD-1 on T cells, thereby amplifying the therapeutic effect. researchgate.net

Modulation of Subcellular Localization of PD-L1

Beyond promoting degradation, small molecule inhibitors can influence the subcellular localization and trafficking of PD-L1. While PD-L1's primary immune checkpoint function occurs at the plasma membrane, it is also found in other cellular compartments, including the cytoplasm, endoplasmic reticulum (ER), and nucleus, where its functions are less understood. nih.govaacrjournals.org

The process of inhibitor-induced internalization inherently shifts the localization of PD-L1 from the cell surface to intracellular vesicles like endosomes and lysosomes. houstonmethodist.org Some studies on similar small molecules have suggested more specific effects on trafficking. For example, the inhibitor PD-1/PD-L1-IN-29 has been shown to induce dimerization and internalization of PD-L1 while also improving its localization within the endoplasmic reticulum. glpbio.com Post-translational modifications, such as acetylation, can also regulate the distribution of PD-L1 between the cytosol and the nucleus, a process that could potentially be influenced by the conformational changes and trafficking induced by small molecule inhibitors. aacrjournals.org

Differentiation from Monoclonal Antibody Mechanisms

The mechanism of action of small-molecule inhibitors like this compound differs fundamentally from that of therapeutic monoclonal antibodies (mAbs). nih.govbohrium.com These differences confer a distinct set of therapeutic properties.

Mechanism of Blockade: Monoclonal antibodies work primarily through steric hindrance. Their large size allows them to bind to the extracellular domain of either PD-1 or PD-L1, physically blocking the protein-protein interaction. In contrast, small molecules like this compound induce PD-L1 dimerization, leading to internalization and degradation, a functionally distinct inhibitory mechanism. uj.edu.plnih.gov

Physicochemical Properties: Small molecules possess significant advantages over large protein-based antibodies. They typically have higher oral bioavailability, allowing for oral administration, and their small size facilitates better penetration into dense solid tumor tissues where antibodies may have limited access. bohrium.comresearchgate.net

Pharmacokinetics and Cost: Small molecules generally have shorter biological half-lives and are less expensive to manufacture compared to monoclonal antibodies. researchgate.net

Intracellular Access: While antibodies are limited to extracellular targets, small molecules have the potential to cross cell membranes and access intracellular targets, although the primary mechanism for this class of PD-L1 inhibitors begins at the cell surface. nih.gov

Table 2: Comparison of Small Molecule Inhibitors and Monoclonal Antibodies

Feature Small Molecule Inhibitors (e.g., this compound) Monoclonal Antibodies (e.g., Atezolizumab)
Mechanism Induces PD-L1 dimerization, internalization, and degradation uj.edu.pl Steric hindrance of PD-1/PD-L1 interaction
Size Small (<1 kDa) researchgate.net Large (~150 kDa)
Administration Potentially oral bohrium.com Intravenous
Tumor Penetration Generally better researchgate.net Can be limited
Target Access Extracellular (potential for intracellular) nih.gov Strictly extracellular

| Manufacturing | Chemical synthesis, lower cost researchgate.net | Complex biological process, higher cost |

Preclinical Combination Therapy Strategies with Pd 1/pd L1 in 13

Combination with Other Immune Checkpoint Inhibitors (e.g., CTLA-4, TIM-3, LAG-3)

Blocking the PD-1/PD-L1 pathway reinvigorates exhausted T cells within the tumor microenvironment. However, tumor cells can employ multiple immunosuppressive mechanisms. Preclinical models suggest that combining PD-1/PD-L1 blockade with inhibitors of other immune checkpoints can lead to superior anti-tumor activity by targeting different aspects of T-cell regulation. nih.govnih.gov

CTLA-4: Cytotoxic T-lymphocyte-associated protein 4 (CTLA-4) acts as a crucial negative regulator during the initial priming phase of T-cell activation in the lymph nodes. In contrast, the PD-1 pathway primarily functions later, within peripheral tissues and the tumor microenvironment, to inhibit the activity of effector T cells. aacrjournals.org Preclinical studies have shown that the dual blockade of PD-1 and CTLA-4 results in greater anti-tumor effects than either agent alone. frontiersin.orgnih.gov This combination fosters a more robust and comprehensive immune response by targeting both the priming and effector phases of T-cell function. aacrjournals.orgnih.gov

TIM-3: T-cell immunoglobulin and mucin-domain containing-3 (TIM-3) is another inhibitory receptor often co-expressed with PD-1 on the most dysfunctional or "exhausted" tumor-infiltrating T cells. nih.govonclive.com Preclinical data indicate that TIM-3 and PD-1 contribute to T-cell exhaustion through distinct pathways. nih.gov Consequently, in tumor models where PD-1 blockade alone is insufficient, the addition of a TIM-3 inhibitor can further restore T-cell proliferation and cytokine production, leading to enhanced tumor control. onclive.compersonalizedmedonc.com

LAG-3: Lymphocyte-activation gene 3 (LAG-3) is also co-expressed with PD-1 on exhausted T cells and regulatory T cells (Tregs). It synergizes with PD-1 to suppress T-cell function. researchgate.net Preclinical investigations in various tumor models have demonstrated that simultaneous blockade of LAG-3 and PD-1 can overcome resistance to anti-PD-1 monotherapy, resulting in delayed tumor growth and improved survival. nih.govanaptysbio.com

Table 1: Rationale for Combining PD-1/PD-L1 Inhibitors with Other Checkpoint Inhibitors

Combination Target Mechanism of Action Preclinical Rationale for Synergy Expected Outcome
CTLA-4 Inhibits T-cell priming in lymph nodes. Targets a complementary and earlier stage of T-cell regulation than PD-1. aacrjournals.org Broader and more potent T-cell activation. frontiersin.org
TIM-3 Co-expressed with PD-1 on severely exhausted T cells. Rescues the most dysfunctional T-cell populations resistant to PD-1 blockade alone. nih.gov Enhanced restoration of effector T-cell function and cytokine release. onclive.com
LAG-3 Co-expressed with PD-1; suppresses T-cell activity. Dual blockade overcomes synergistic immunosuppression mediated by both pathways. researchgate.net Increased anti-tumor immunity in models resistant to single-agent therapy. nih.govanaptysbio.com

Synergy with Conventional Anticancer Therapies (e.g., Chemotherapy, Radiotherapy)

Conventional therapies, while directly cytotoxic to cancer cells, can also modulate the tumor microenvironment to make it more susceptible to immunotherapy.

Radiotherapy: Ionizing radiation has profound immunomodulatory effects. Preclinical studies have consistently shown that radiotherapy can induce immunogenic cell death, a process that releases tumor-associated antigens and danger signals. frontiersin.orgfrontiersin.org This in situ vaccination effect can prime a new anti-tumor T-cell response. nih.gov Critically, radiation also leads to the upregulation of PD-L1 expression on tumor cells as an adaptive resistance mechanism to the ensuing inflammatory environment. frontiersin.orgfrontiersin.orgnih.gov This sets the stage for a powerful synergy, where radiotherapy creates an immunologically "hot" tumor, and a PD-1/PD-L1 inhibitor like PD-1/PD-L1-IN-13 can then disarm the subsequent checkpoint-mediated immunosuppression. nih.govmdpi.com

Chemotherapy: Certain chemotherapeutic agents can also induce immunogenic cell death and enhance antigen presentation. nih.gov Furthermore, chemotherapy can selectively deplete immunosuppressive cell populations within the tumor, such as Tregs and myeloid-derived suppressor cells (MDSCs). researchgate.net By reducing these barriers to an effective immune response, chemotherapy can work synergistically with PD-1/PD-L1 blockade, which acts to empower the remaining effector T cells. nih.gov

Table 2: Synergy Between PD-1/PD-L1 Inhibition and Conventional Therapies

Conventional Therapy Key Immunomodulatory Effects Mechanism of Synergy with PD-1/PD-L1 Blockade Expected Outcome
Radiotherapy Induces immunogenic cell death, promotes antigen release. frontiersin.org Upregulates tumor PD-L1 expression, making tumors more susceptible to checkpoint inhibition. frontiersin.orgnih.gov Enhanced local and systemic (abscopal) anti-tumor responses. nih.gov
Chemotherapy Induces immunogenic cell death, depletes suppressive immune cells (e.g., Tregs). nih.govresearchgate.net Removes immunosuppressive cells, allowing T cells unleashed by PD-1/PD-L1 blockade to function more effectively. Increased tumor regression and improved therapeutic efficacy. nih.gov

Integration with Targeted Therapies (e.g., VEGF inhibitors)

Targeted therapies aimed at specific oncogenic pathways can also have significant effects on the tumor immune landscape. Inhibitors of vascular endothelial growth factor (VEGF) are a prime example.

The VEGF signaling pathway is a master regulator of angiogenesis, but it also exerts potent immunosuppressive effects. nih.govdovepress.com High levels of VEGF in the tumor microenvironment can inhibit the maturation of dendritic cells, promote the proliferation of Tregs and MDSCs, and directly suppress the function of activated T cells. nih.gov By blocking VEGF, anti-angiogenic agents can "normalize" the tumor vasculature, which facilitates the infiltration of T cells into the tumor. aacrjournals.org More importantly, they alleviate VEGF-mediated immunosuppression. nih.gov Preclinical studies have demonstrated that combining VEGF blockade with PD-1/PD-L1 inhibition leads to synergistic anti-tumor efficacy, characterized by increased infiltration of CD4+ and CD8+ T cells and improved immune-mediated tumor destruction. nih.govaacrjournals.orgpharmacytimes.com

Table 3: Preclinical Rationale for Combining PD-1/PD-L1 Blockade with VEGF Inhibition

Targeted Pathway Role in Tumor Microenvironment Mechanism of Synergy with PD-1/PD-L1 Blockade Expected Preclinical Outcome
VEGF Promotes angiogenesis; suppresses dendritic cell maturation; promotes Tregs and MDSCs; inhibits T-cell function. nih.govdovepress.comnih.gov Normalizes tumor vasculature to enhance T-cell infiltration and relieves VEGF-mediated immunosuppression. aacrjournals.org Synergistic tumor growth inhibition and increased density of functional, tumor-infiltrating lymphocytes. aacrjournals.org

Combination with Cancer Vaccines and Immune-Stimulatory Agents

This strategy aims to first generate a robust anti-tumor immune response and then protect it from suppression.

Cancer Vaccines: The goal of a cancer vaccine is to induce or expand the population of tumor antigen-specific T cells. aacrjournals.org However, even when a vaccine successfully generates these T cells, their effectiveness can be nullified upon entering the tumor microenvironment due to upregulation of the PD-1/PD-L1 pathway. ufhealth.org Preclinical research has shown that combining a cancer vaccine with a PD-1/PD-L1 inhibitor is a highly effective strategy. The vaccine "presses the gas" on the immune system by creating tumor-specific T cells, while the checkpoint inhibitor "releases the brake," allowing those T cells to execute their function and kill tumor cells. aacrjournals.orgufhealth.org Some vaccine formulations have also been shown to increase PD-L1 expression in the tumor, further enhancing the rationale for the combination. aacrjournals.orgufhealth.org

Immune-Stimulatory Agents: Agents like granulocyte-macrophage colony-stimulating factor (GM-CSF) can boost the immune response by promoting the function of antigen-presenting cells. frontiersin.org Preclinical evidence shows that combining such agents with PD-1/PD-L1 inhibitors can lead to synergistic anti-tumor effects, likely by improving the initial priming of the immune response that checkpoint blockade subsequently unleashes. nih.govfrontiersin.org

Table 4: Synergy Between PD-1/PD-L1 Inhibition and Immune-Activating Agents

Therapeutic Agent Primary Immune Function Mechanism of Synergy with PD-1/PD-L1 Blockade Expected Preclinical Outcome
Cancer Vaccines Induce and expand tumor-specific T cells. aacrjournals.org Unleashes the newly generated T cells from PD-1/PD-L1-mediated suppression within the tumor. ufhealth.org Complete regression of established tumors and enhanced systemic anti-tumor immunity. aacrjournals.org
Immune-Stimulatory Agents (e.g., GM-CSF) Enhance antigen presentation and dendritic cell function. frontiersin.org Improves the priming phase of the anti-tumor response, providing more activated T cells for checkpoint inhibitors to act upon. nih.gov Enhanced tumor control and potential for systemic (abscopal) effects. frontiersin.org

Emerging Research Directions and Future Perspectives for Pd 1/pd L1 in 13

Biomarker Discovery and Validation in Preclinical Models

Specific biomarker discovery and validation studies for PD-1/PD-L1-IN-13 have not been detailed in the available research. The compound's known effect of promoting CD8+ T cell activation suggests that markers of T-cell infiltration and activation within the tumor microenvironment could serve as potential predictive biomarkers. However, without dedicated preclinical studies, the identification and validation of reliable biomarkers for patient stratification or response monitoring for this specific inhibitor remain a critical future step.

Development of Novel in vitro and in vivo Models for Efficacy Prediction

The primary preclinical evidence for the efficacy of this compound comes from a Hepa1-6 syngeneic mouse model, where the compound was shown to delay tumor growth. medchemexpress.com This established in vivo model, along with standard in vitro binding assays like Homogeneous Time-Resolved Fluorescence (HTRF) used to determine its IC50 value, represent the current extent of publicly known models used to assess its efficacy. frontiersin.org There is no available information on the development or use of novel or more advanced preclinical models, such as patient-derived organoids or complex humanized mouse models, specifically for the efficacy prediction of this compound.

Investigation of Resistance Mechanisms to PD-1/PD-L1 Blockade in Preclinical Settings

The investigation of resistance is a crucial aspect of developing new cancer therapies. Mechanisms of resistance to PD-1/PD-L1 blockade, both primary and acquired, are complex and can involve alterations in antigen presentation, interferon-gamma signaling pathways, and the expression of other immune checkpoints. mdpi.com However, there are currently no specific preclinical studies in the public domain that investigate the mechanisms of resistance to this compound. Understanding how tumors might evade the effects of this specific small molecule is a necessary area for future research to inform the development of combination therapies and next-generation inhibitors.

Potential for Non-Oncological Applications of PD-1/PD-L1 Pathway Modulation

The modulation of the PD-1/PD-L1 pathway holds therapeutic potential beyond oncology, with active research in areas such as chronic infections and autoimmune diseases. By either blocking the pathway to enhance immune responses against pathogens or activating it to suppress autoimmune attacks, the therapeutic window is broad. Nevertheless, the research focus for this compound, based on available information, has been exclusively on its application in cancer. There is no current evidence to suggest it is being investigated for non-oncological conditions.

Computational Modeling and Artificial Intelligence in Future Compound Design and Optimization

Computational methods, including molecular docking, molecular dynamics simulations, and artificial intelligence (AI), are integral to modern drug discovery, particularly in the design and optimization of small molecule inhibitors targeting protein-protein interactions like PD-1/PD-L1. mdpi.comchemrxiv.org These techniques are often used to refine the structure of lead compounds to improve potency, selectivity, and pharmacokinetic properties. While this compound belongs to a class of biphenyl-based inhibitors where such methods are frequently employed, there is no specific information available detailing the role of computational modeling or AI in the discovery or subsequent optimization of this particular compound. frontiersin.orgnih.gov Future development of derivatives or next-generation molecules based on the this compound scaffold would undoubtedly leverage these powerful in silico tools.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.